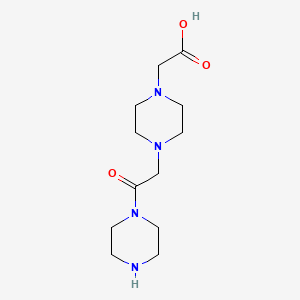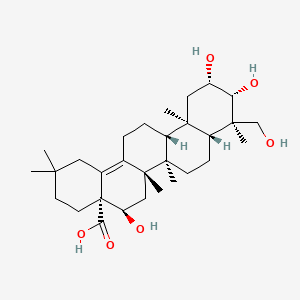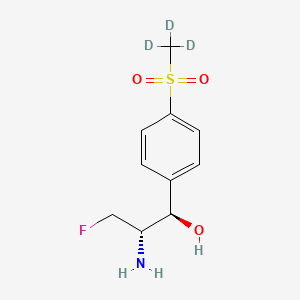
Florfenicol-d3 Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florfenicol Amine-d3 is a deuterated form of Florfenicol Amine, which is a metabolite of Florfenicol. Florfenicol is a fluorinated derivative of thiamphenicol and is widely used as a veterinary antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The deuterated form, Florfenicol Amine-d3, is often used in scientific research for its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Florfenicol Amine-d3 can be synthesized through the deuteration of Florfenicol Amine. The process involves the incorporation of deuterium atoms into the molecular structure of Florfenicol Amine. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of Florfenicol Amine-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Florfenicol Amine-d3 is extensively used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mechanism of Action
Florfenicol Amine-d3, like Florfenicol, exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This mechanism is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol .
Comparison with Similar Compounds
Florfenicol Amine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. Similar compounds include:
Florfenicol: The parent compound, widely used as a veterinary antibiotic.
Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity
Florfenicol Amine-d3 stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Properties
Molecular Formula |
C10H14FNO3S |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3 |
InChI Key |
XLSYLQDVLAXIKK-BFHKXKNSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


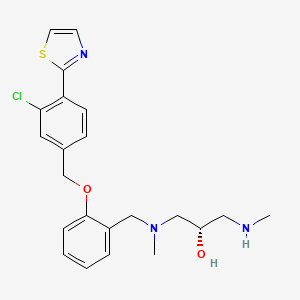
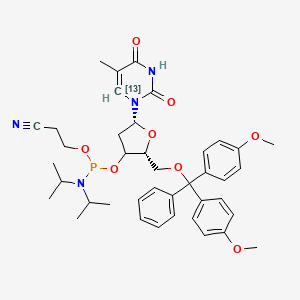
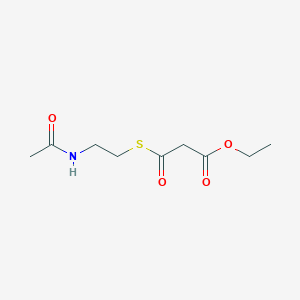
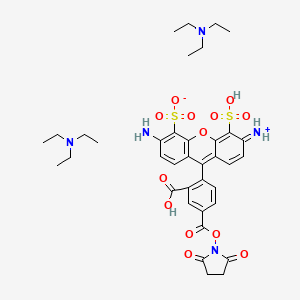
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
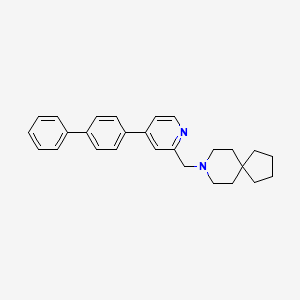
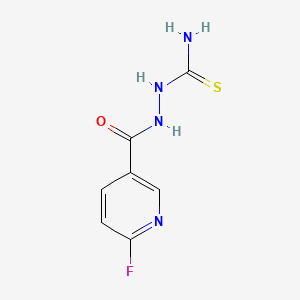

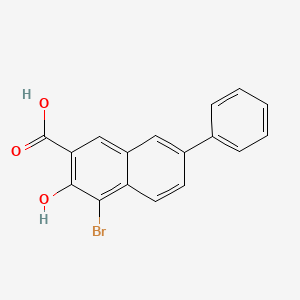
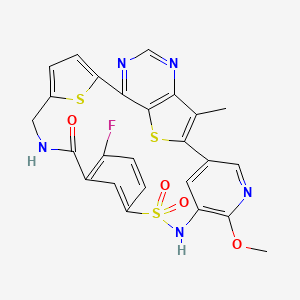
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
